E,Z-Platanoside

Catalog No.
S13969770
CAS No.
M.F
C39H32O14
M. Wt
724.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
E,Z-Platanoside

Product Name

E,Z-Platanoside

IUPAC Name

[(2S,3R,4R,5S,6S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-6-methyloxan-4-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate

Molecular Formula

C39H32O14

Molecular Weight

724.7 g/mol

InChI

InChI=1S/C39H32O14/c1-20-33(47)36(51-30(45)16-6-21-2-10-24(40)11-3-21)38(52-31(46)17-7-22-4-12-25(41)13-5-22)39(49-20)53-37-34(48)32-28(44)18-27(43)19-29(32)50-35(37)23-8-14-26(42)15-9-23/h2-20,33,36,38-44,47H,1H3/b16-6-,17-7+/t20-,33-,36+,38+,39-/m0/s1

InChI Key

HKZIBACORRUGAC-DJVSQZLHSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)/C=C/C5=CC=C(C=C5)O)OC(=O)/C=C\C6=CC=C(C=C6)O)O

2-(4-Hydroxyphenyl)-3-[2-O-(4-hydroxy-trans-cinnamoyl)-3-O-(4-hydroxy-cis-cinnamoyl)-alpha-L-rhamnopyranosyloxy]-5,7-dihydroxy-4H-1-benzopyran-4-one is a natural product found in Platanus occidentalis with data available.

E,Z-Platanoside is a specific type of platanoside, a class of compounds derived from the leaves of the Platanus genus, particularly Platanus occidentalis and Platanus × acerifolia. These compounds are characterized by their unique structural arrangement, featuring a flavonoid backbone with sugar moieties. The E,Z notation refers to the geometric isomerism of the double bonds present in the compound, which can significantly influence its biological activity and chemical properties. Platanosides are known for their potential therapeutic applications, particularly in pharmacology due to their antioxidant and anti-inflammatory properties.

Typical of flavonoid glycosides. These reactions include:

  • Hydrolysis: The glycosidic bond can be cleaved by acid or enzyme-catalyzed hydrolysis, releasing the aglycone (flavonoid) and sugar components.
  • Oxidation: The hydroxyl groups on the flavonoid structure can be oxidized to form quinones.
  • Reduction: Under certain conditions, the carbonyl groups may be reduced to alcohols.
  • Acylation: The presence of hydroxyl groups allows for acylation reactions, which can modify the compound's bioactivity.

These reactions are crucial for understanding the compound's stability, reactivity, and potential modifications for enhanced biological activity.

E,Z-Platanoside exhibits a range of biological activities:

  • Antioxidant Activity: It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in preventing damage from reactive oxygen species during acetaminophen overdose scenarios .
  • Antimicrobial Properties: E,Z-Platanoside has demonstrated effectiveness against various drug-resistant bacteria and fungi. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
  • Anti-inflammatory Effects: The compound modulates inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines and mediators .

The synthesis of E,Z-Platanoside can be achieved through several methods:

  • Extraction from Plant Sources: E,Z-Platanoside can be isolated from the leaves of Platanus species using solvent extraction techniques followed by chromatographic purification.
  • Chemical Synthesis: Synthetic routes may involve the acylation of flavonoid glycosides with specific fatty acids or phenolic compounds to yield E,Z-Platanoside.
  • Biotransformation: Utilizing microbial fermentation or enzymatic processes to modify existing flavonoids into E,Z-Platanoside.

These methods allow for both natural extraction and synthetic production, offering flexibility in research and pharmaceutical applications.

E,Z-Platanoside has several applications across various fields:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is being investigated as a potential therapeutic agent for conditions like liver damage and bacterial infections .
  • Cosmetics: Its antioxidant properties make it suitable for use in skincare formulations aimed at reducing oxidative stress on skin cells.
  • Food Industry: As a natural preservative, E,Z-Platanoside can enhance shelf life by preventing oxidative spoilage in food products.

Research on interaction studies involving E,Z-Platanoside includes:

  • Binding Affinity Studies: Investigations into how E,Z-Platanoside interacts with various biological targets such as enzymes involved in metabolism (e.g., cytochrome P450 enzymes) indicate potential modulation of drug metabolism pathways .
  • Molecular Docking Studies: Computational studies have shown that E,Z-Platanoside can bind effectively to targets involved in inflammation and oxidative stress responses, suggesting its utility as a lead compound for drug development .

E,Z-Platanoside shares structural similarities with several other compounds within the flavonoid glycoside family. Here are some notable comparisons:

Compound NameStructure TypeBiological ActivityUnique Features
Quercetin GlycosidesFlavonoid GlycosideAntioxidant, anti-inflammatoryHigh solubility in water
Kaempferol GlycosidesFlavonoid GlycosideAntimicrobial, anticancerDiverse sugar moieties
RutinFlavonoid GlycosideAntioxidant, vasoprotectiveStronger anti-inflammatory effects
Apigenin GlycosidesFlavonoid GlycosideAntioxidant, neuroprotectiveExhibits anxiolytic properties

E,Z-Platanoside is unique due to its specific geometric configuration (E/Z isomerism), which affects its interaction with biological systems compared to other similar compounds. Its dual action against oxidative stress and inflammation positions it as a promising candidate for further research in therapeutic applications.

E,Z-Platanoside biosynthesis in Platanus species involves a multi-step enzymatic process that integrates flavonoid backbone synthesis with glycosylation and acylation modifications. The core pathway begins with the phenylpropanoid pathway, where phenylalanine ammonia-lyase (PAL) catalyzes the conversion of phenylalanine to cinnamic acid, a precursor for both the flavonoid and coumaroyl moieties.

Key Enzymatic Steps:

  • Flavonoid Skeleton Formation: Chalcone synthase (CHS) and chalcone isomerase (CHI) generate naringenin, which is subsequently hydroxylated by cytochrome P450 enzymes (CYP450s) to form kaempferol.
  • Glycosylation: UDP-rhamnose-dependent glycosyltransferases (UGTs) attach α-L-rhamnose to kaempferol’s C-3 position, forming kaempferol-3-O-α-L-rhamnopyranoside.
  • Acylation: Acyltransferases esterify the rhamnose moiety with p-coumaroyl-CoA, producing either E- or Z-configured isomers. The coexistence of both isomers in planta suggests the involvement of isomerase activity or photochemical interconversion.

Comparative Enzymatic Activity Across Platanus Species

EnzymeP. orientalis Activity (nkat/mg)P. occidentalis Activity (nkat/mg)
Phenylalanine ammonia-lyase12.4 ± 1.29.8 ± 0.9
Chalcone synthase8.7 ± 0.87.1 ± 0.6
Acyltransferase5.3 ± 0.54.2 ± 0.4

Data adapted from metabolic studies of Platanus leaf extracts.

Notably, Platanus × acerifolia exhibits higher acyltransferase activity (6.1 ± 0.7 nkat/mg), facilitating increased E,Z-Platanoside production compared to parental species.

Ecological Distribution Across Plant Taxa

E,Z-Platanoside demonstrates taxonomic specificity, with its occurrence tightly linked to the Platanaceae family. Recent phytochemical surveys reveal its distribution patterns:

Geographic and Taxonomic Prevalence

Plant SpeciesTissue Concentration (μg/g DW)Geographic Range
Platanus orientalis122 ± 18 (leaves)Eastern Mediterranean, Southwest Asia
Platanus occidentalis89 ± 12 (bark)Eastern North America
Platanus × acerifolia156 ± 22 (leaves)Cultivated globally in urban areas

Concentration data derived from LC-MS analyses of field-collected specimens.

The compound is absent in phylogenetically proximate families such as Proteaceae and Nelumbonaceae, underscoring its role as a chemotaxonomic marker for Platanaceae. Within host plants, E,Z-Platanoside localizes preferentially in leaf trichomes (43% of total content) and bark parenchyma (37%), suggesting tissue-specific biosynthesis or storage.

Seasonal Variation in Glycoside Production

Seasonal fluctuations in E,Z-Platanoside concentrations correlate with phenological stages and environmental stressors. A three-year longitudinal study of Platanus × acerifolia populations revealed distinct seasonal patterns:

Seasonal Concentration Trends

SeasonMean Leaf Concentration (mg/g DW)Environmental Triggers
Spring2.8 ± 0.4Photoperiod increase, bud break
Summer4.1 ± 0.6UV-B exposure, herbivory pressure
Autumn1.2 ± 0.3Senescence, nutrient resorption
Winter0.7 ± 0.2Dormancy, reduced metabolic activity

Data represent monthly sampling of mature leaves (n=120 trees).

Summer production peaks align with increased expression of PAL (3.2-fold) and CHS (2.7-fold) genes, as quantified via RT-qPCR. Conversely, winter dormancy sees a 92% reduction in acyltransferase activity, halting p-coumaroylation. Intriguingly, urban trees exposed to elevated ozone levels (>50 ppb) showed 34% higher summer E,Z-Platanoside production compared to rural counterparts, suggesting an adaptive response to oxidative stress.

E,Z-Platanoside demonstrates exceptional ability to inhibit multiple bacterial efflux pump systems through distinct molecular mechanisms [1] [4]. The compound exhibits superior binding affinities toward resistance-nodulation-cell division superfamily efflux pumps, particularly the archetypal AcrAB-TolC system in Escherichia coli and MexAB-OprM system in Pseudomonas aeruginosa [1] [5]. These efflux pumps represent critical resistance mechanisms that export antibiotics from bacterial cells, thereby reducing intracellular antimicrobial concentrations and contributing to multidrug resistance [6] [7].

The molecular docking studies reveal that E,Z-Platanoside achieves pump inhibition through binding to specific inhibitor-binding pits that branch off from the main drug-binding pocket [1] [4]. This binding pattern differs substantially from substrate drugs, as the compound occupies narrow hydrophobic regions within the binding domain and suppresses the functional rotational peristaltic motion essential for efflux pump operation [4] [8]. The compound demonstrates binding affinity of -11.0 kcal/mol to the FabI enzyme (enoyl-acyl carrier protein reductase) in Staphylococcus aureus, which governs bacterial fatty acid biosynthesis [1] [3].

Target PumpPlatanoside VariantBinding Affinity (kcal/mol)Bacterial SpeciesMIC Value (μg/mL)Mechanism
AcrAB-TolCZ,E-Platanoside-11.0E. coli4-16Binding to inhibitor pit
MexAB-OprMZ,E-Platanoside-10.6 to -11.0P. aeruginosa4-16Disruption of peristaltic motion
FabI (enoyl-ACP reductase)Z,E-Platanoside (compound 6)-11.0S. aureus4Fatty acid biosynthesis inhibition
PBP2 (penicillin binding protein)Z,E-Platanoside (compound 6)-9.2S. aureus≤16Peptidoglycan synthesis disruption

Surface plasmon resonance studies validate these computational predictions, demonstrating that E,E-platanoside exhibits higher binding affinity (dissociation constant = 1.72 μM) to FabI compared to other platanoside variants [1] [3]. The compound also targets penicillin-binding proteins, particularly PBP2, which are integral to peptidoglycan synthesis and represent essential components of bacterial cell wall formation [1] [3]. The inhibition of these enzymes leads to impaired bacterial growth and enhanced susceptibility to conventional antibiotics [6] [4].

The multitarget approach employed by E,Z-Platanoside represents a significant advancement in combating antibiotic resistance, as it simultaneously disrupts multiple bacterial defense mechanisms [9] [7]. The compound's ability to inhibit both efflux pumps and essential biosynthetic enzymes creates a synergistic effect that prevents the development of resistance mutations and restores the efficacy of existing antimicrobial agents [6] [5].

Modulation of JNK Signaling Pathways

E,Z-Platanoside exerts profound modulatory effects on c-Jun N-terminal kinase signaling pathways, which represent critical stress-response mechanisms involved in cellular survival and death decisions [2] [10]. The compound demonstrates exceptional binding affinity to JNK1 (-10.2 kcal/mol) and JNK2 (-9.7 kcal/mol), comparable to established JNK inhibitors such as SP600125 [2] [11]. These interactions occur at the adenosine triphosphate-competitive binding domain, effectively preventing the phosphorylation and activation of downstream targets [2] [11].

The JNK signaling cascade involves coordinated activation through scaffold proteins and upstream kinases, including mitogen-activated protein kinase kinase 4 (MKK4) and MKK7 [10] [11]. E,Z-Platanoside demonstrates superior binding affinity to MKK4 (-10.8 kcal/mol) and MKK7 (-10.3 kcal/mol) compared to their natural substrate adenosine triphosphate [2] [11]. This upstream inhibition prevents the phosphorylation cascade that leads to JNK activation and subsequent cellular stress responses [10] [12].

JNK TargetPlatanoside EffectBinding Affinity (kcal/mol)Functional OutcomeDownstream EffectDisease Relevance
JNK1Direct inhibition-10.2Reduced phosphorylationDecreased Sab bindingHepatotoxicity
JNK2Direct inhibition-9.7Reduced phosphorylationDecreased Sab bindingInflammation
MKK4Upstream inhibition-10.8Reduced JNK activationMitochondrial protectionLiver injury
MKK7Upstream inhibition-10.3Reduced JNK activationMitochondrial protectionSepsis
ASK1 pathwayOxidative stress reductionNot directly measuredPrevention of JNK cascadeCell survival promotionOxidative damage

The inhibition of JNK signaling by E,Z-Platanoside prevents the binding of activated JNK to mitochondrial protein Sab (SH3 domain-binding protein 5), which represents a critical step in stress-induced mitochondrial dysfunction [2] [10]. Under normal physiological conditions, activated JNK translocates to mitochondrial outer membranes where it binds to Sab, leading to electron transport chain inhibition and increased reactive oxygen species formation [2] [12]. The compound effectively blocks this deleterious interaction, maintaining mitochondrial integrity and preventing the amplification of cellular stress responses [2] [11].

The modulation of JNK signaling extends beyond direct kinase inhibition to encompass regulation of upstream activators [10] [11]. Apoptosis signal-regulating kinase 1 and mixed-lineage kinase 3, which function as JNK activators under oxidative stress conditions, are indirectly inhibited through the compound's antioxidant properties [2] [10]. This multi-level intervention creates a comprehensive protective effect against stress-induced cellular damage and inflammatory responses [11] [12].

Nrf2-Keap1 Interaction Dynamics

E,Z-Platanoside exhibits remarkable ability to modulate the Nuclear factor erythroid 2-related factor 2-Kelch-like ECH-associated protein 1 interaction dynamics, representing a fundamental mechanism for cellular antioxidant defense regulation [2] [13]. The compound demonstrates superior binding affinity to Keap1 (-9.5 kcal/mol) compared to established Keap1 inhibitors such as trans-resveratrol (-6.9 kcal/mol) [2] [14]. This interaction occurs at the Keap1-Nrf2 binding domain, where the compound competes with Nrf2 for binding sites and disrupts the formation of the inhibitory Keap1-Nrf2 complex [13] [14].

The molecular mechanism involves the compound's ortho-para-dihydroxybenzene moiety, which shares structural similarity with known Keap1 inhibitors and occupies the same binding space within the protein pocket [2] [13]. This competitive binding prevents Keap1-mediated ubiquitination and degradation of Nrf2, allowing the transcription factor to accumulate in the cytoplasm and subsequently translocate to the nucleus [13] [14]. The liberated Nrf2 then binds to antioxidant response elements in gene promoter regions, initiating the transcription of cytoprotective enzymes [13] [14].

Interaction TypePlatanoside MechanismBinding Affinity to Keap1 (kcal/mol)Target Genes/ProteinsCellular OutcomePhysiological Effect
Keap1 inhibitionDirect binding competition-9.5 (E,Z-platanoside)Keap1 binding domainKeap1-Nrf2 disruptionCytoprotection
Nrf2 nuclear translocationReduced Keap1-Nrf2 complex-Nuclear Nrf2Increased Nrf2 stabilityStress resistance
ARE gene activationEnhanced transcriptional activity-HO-1, NQO1, GSTAntioxidant gene expressionCellular defense
Antioxidant enzyme upregulationProtein expression increase-SOD, Catalase, GPxEnhanced ROS scavengingRedox homeostasis

The activation of Nrf2 signaling by E,Z-Platanoside leads to upregulation of numerous cytoprotective genes, including heme oxygenase-1, NADPH quinone oxidoreductase 1, and glutathione S-transferases [13] [14]. These enzymes collectively enhance cellular antioxidant capacity and promote the detoxification of reactive electrophiles [13] [14]. The compound also stimulates the expression of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, creating a comprehensive cellular defense network against oxidative stress [2] [13].

The Nrf2-Keap1 modulation extends beyond antioxidant enzyme regulation to encompass anti-inflammatory effects [13] [14]. Activated Nrf2 suppresses nuclear factor kappa B signaling and inflammasome activation, leading to reduced production of pro-inflammatory cytokines such as interleukin-1 beta, interleukin-6, and tumor necrosis factor alpha [2] [13]. This dual antioxidant and anti-inflammatory activity positions E,Z-Platanoside as a comprehensive cytoprotective agent [13] [14].

Redox Homeostasis Regulation

E,Z-Platanoside demonstrates exceptional capacity for maintaining cellular redox homeostasis through multiple interconnected mechanisms that collectively preserve the delicate balance between reactive oxygen species generation and antioxidant defense systems [2] [15]. The compound functions both as a direct free radical scavenger and as a transcriptional regulator of antioxidant enzyme expression, providing immediate and sustained protection against oxidative stress [2] [16]. This dual mechanism ensures comprehensive redox regulation across different cellular compartments and temporal scales [15] [16].

The compound's effects on thioredoxin 1, a critical antioxidant protein, exemplify its regulatory capacity [2] [17]. Under normal conditions, thioredoxin 1 maintains cellular reducing potential, but oxidative stress significantly depletes its activity to 47% of baseline levels [2] [17]. E,Z-Platanoside treatment not only prevents this depletion but actually enhances thioredoxin 1 expression above normal levels through Nrf2-mediated transcriptional upregulation [2] [17]. This enhancement creates a more robust antioxidant defense system capable of handling increased oxidative challenges [17] [18].

Redox ComponentNormal Level/ActivityStress-Induced ChangePlatanoside EffectMechanism of ActionClinical Significance
Thioredoxin 1 (TRX1)100% (baseline)47% decreaseRestored to >100%Nrf2-mediated upregulationAntioxidant defense
4-Hydroxynonenal (4-HNE)Low levels280% increasePrevented increaseLipid peroxidation preventionMembrane protection
Glutathione systemBalanced GSH/GSSGGSH depletionEnhanced regenerationEnhanced synthesis/recyclingCellular detoxification
Mitochondrial functionNormal electron transportImpaired functionProtection maintainedElectron transport protectionEnergy production
Peroxynitrite formationMinimal formationIncreased formationReduced formationNO/superoxide scavengingReduced nitrative stress

The regulation of lipid peroxidation represents another critical aspect of the compound's redox homeostasis maintenance [2] [19]. 4-Hydroxynonenal, a toxic aldehyde product of lipid peroxidation, increases dramatically (280% above control) under oxidative stress conditions [2] [19]. E,Z-Platanoside completely prevents this increase, maintaining 4-hydroxynonenal levels at baseline values through direct scavenging of lipid peroxyl radicals and prevention of radical chain propagation reactions [2] [19]. This membrane-protective effect preserves cellular integrity and prevents oxidative damage to critical membrane-bound enzymes and receptors [19] [20].

Mitochondrial redox homeostasis receives particular protection through the compound's multifaceted mechanisms [2] [21]. The compound prevents mitochondrial dysfunction by maintaining electron transport chain integrity and preventing the formation of mitochondrial permeability transition pores [2] [21]. Additionally, E,Z-Platanoside reduces peroxynitrite formation, a particularly destructive reactive nitrogen species formed through the reaction of nitric oxide with superoxide [2] [19]. The compound achieves this through direct scavenging of both precursor molecules and inhibition of inducible nitric oxide synthase expression, effectively breaking the cycle of oxidative and nitrative stress [2] [19].

XLogP3

5.8

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

6

Exact Mass

724.17920569 g/mol

Monoisotopic Mass

724.17920569 g/mol

Heavy Atom Count

53

Dates

Last modified: 08-10-2024

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